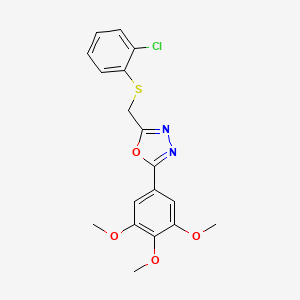
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((2-クロロフェニル)チオ)メチル)-5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾールは、オキサジアゾール類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(((2-クロロフェニル)チオ)メチル)-5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾールの合成は、通常、2-クロロベンジルクロリドと3,4,5-トリメトキシ安息香酸ヒドラジドを、炭酸カリウムなどの塩基の存在下で反応させることにより行われます。反応は、中間体ヒドラゾンが生成し、それが環化してオキサジアゾール環を形成することで進行します。反応条件は通常、エタノールやアセトニトリルなどの適切な溶媒中で、反応物を数時間還流することが含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フロー反応器や自動システムを使用することで、生産プロセスの効率性と収率を高めることができます。さらに、温度、圧力、溶媒の選択などの反応条件を最適化することで、合成のスケーラビリティをさらに向上させることができます。
化学反応の分析
反応の種類
2-(((2-クロロフェニル)チオ)メチル)-5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応によって、オキサジアゾール環を他の複素環構造に変換することができます。
置換: クロロフェニル基は、求核置換反応を起こして、さまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: アミンやチオールなどの求核剤は、しばしば塩基性条件下で置換反応に使用できます。
主な生成物
酸化: スルホキシドおよびスルホン。
還元: 還元された複素環化合物。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 抗菌作用や抗癌作用について調査されています。
医学: その生物活性のため、治療薬としての可能性があります。
工業: 特定の特性を持つ新素材の開発における用途。
作用機序
2-(((2-クロロフェニル)チオ)メチル)-5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾールの作用機序は、特定の分子標的との相互作用を伴います。この化合物は酵素や受容体に結合して、その活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や研究されている生物系によって異なる可能性があります。
類似化合物との比較
類似化合物
- 2-(((2-クロロフェニル)チオ)メチル)-5-フェニル-1,3,4-オキサジアゾール
- 2-(((2-クロロフェニル)チオ)メチル)-5-(4-メトキシフェニル)-1,3,4-オキサジアゾール
- 2-(((2-クロロフェニル)チオ)メチル)-5-(3,4-ジメトキシフェニル)-1,3,4-オキサジアゾール
独自性
2-(((2-クロロフェニル)チオ)メチル)-5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾールは、3,4,5-トリメトキシフェニル基の存在により、独特の生物学的および化学的特性を付与することができます。この構造的特徴は、他の類似化合物と比較して、さまざまな用途における活性と選択性を高める可能性があります。
生物活性
2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS No. 869357-04-0) is a compound belonging to the oxadiazole family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The oxadiazole ring in this compound is known for its ability to interact with various biological targets. The presence of the trimethoxyphenyl group enhances lipophilicity and potentially increases membrane permeability, allowing for better interaction with cellular targets. The chlorophenylthio moiety may also contribute to the compound's biological effects through specific receptor interactions or enzyme inhibition.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that derivatives similar to this compound can arrest the cell cycle in the G2/M phase, leading to apoptosis in various cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| NCI-H23 (Lung cancer) | < 10 | Tubulin polymerization inhibition |
| HCT-15 (Colon cancer) | < 12 | Cell cycle arrest |
| DU-145 (Prostate) | < 15 | Induction of apoptosis |
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been explored with promising results. Studies have shown that compounds featuring similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
| Pseudomonas aeruginosa | 128 | Gram-negative |
Case Studies
- Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar structure to this compound exhibited IC50 values ranging from low micromolar to sub-micromolar levels across various cancer cell lines. This suggests a robust anticancer profile and warrants further investigation into its mechanism .
- Antibacterial Testing : Another study evaluated the antibacterial activity of related compounds against common pathogens. Results indicated that these compounds had significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibacterial agents .
特性
分子式 |
C18H17ClN2O4S |
|---|---|
分子量 |
392.9 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H17ClN2O4S/c1-22-13-8-11(9-14(23-2)17(13)24-3)18-21-20-16(25-18)10-26-15-7-5-4-6-12(15)19/h4-9H,10H2,1-3H3 |
InChIキー |
SXAVIFMBBNGEQR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CSC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















